(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
It is known that the compound’s interaction with the hbv core protein can disrupt the virus’s life cycle
Pharmacokinetics
It has been demonstrated that the compound can inhibit hbv dna viral load when administered orally in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication. By interacting with the HBV core protein, the compound disrupts the virus’s life cycle, leading to a reduction in viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Picolinoylpiperazine Moiety: This step involves the reaction of picolinic acid with piperazine under dehydrating conditions to form the picolinoylpiperazine intermediate.
Construction of the Tetrahydropyrazolopyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine aldehydes.
Coupling Reaction: The final step involves coupling the picolinoylpiperazine intermediate with the tetrahydropyrazolopyridine derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated its efficacy in modulating biological pathways, making it a candidate for drug development. For instance, derivatives of this compound have been investigated for their antiviral properties, particularly against hepatitis B virus .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine core but differ in their substituents, leading to different biological activities.
Tetrahydropyrazolopyridine derivatives: Compounds with similar ring structures but different functional groups can exhibit varied pharmacological properties.
Uniqueness
(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
pyridin-2-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(15-6-1-3-7-19-15)21-9-11-22(12-10-21)18(25)16-13-14-5-2-4-8-23(14)20-16/h1,3,6-7,13H,2,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCCXDURIZOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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